5-Methylisoxazol

Übersicht

Beschreibung

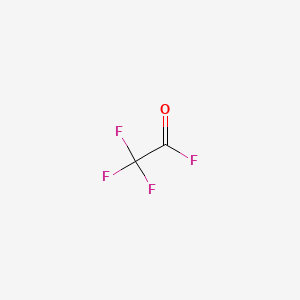

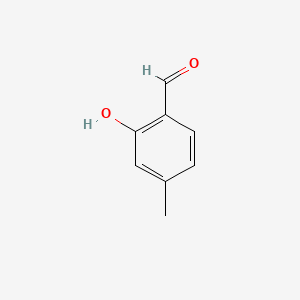

5-Methylisoxazole (5-MI) is a heterocyclic aromatic compound that is found in many natural products. It is a colorless liquid at room temperature and has a boiling point of 101.3°C. 5-MI is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and catalysts. It is also used as a flavoring agent, fragrance, and preservative in food and beverage products. 5-MI has been widely studied for its biological activities, including its anti-inflammatory, anti-bacterial, and anti-fungal properties.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

Isoxazol, zu dem auch 5-Methylisoxazol gehört, ist eine wichtige Familie von fünf-gliedrigen Heterocyclen mit einem Sauerstoffatom und einem Stickstoffatom an benachbarten Positionen. Es besitzt ein breites Spektrum an biologischen Aktivitäten und therapeutischem Potenzial . Die Entwicklung neuer Synthese-Strategien und das Design neuer Isoxazol-Derivate basieren auf den neuesten Erkenntnissen aus der aktuellen Forschung .

Analgetische Anwendungen

Isoxazol-Derivate haben ein vielversprechendes Potenzial als Analgetika gezeigt . Das bedeutet, dass sie bei der Entwicklung von Schmerzmitteln eingesetzt werden können.

Antistoffliche Anwendungen

Isoxazol-Verbindungen haben entzündungshemmende Eigenschaften gezeigt . Dies deutet darauf hin, dass sie bei der Entwicklung von Medikamenten zur Reduzierung von Entzündungen im Körper eingesetzt werden könnten.

Antikrebsanwendungen

Isoxazol-Derivate wurden als Antikrebsmittel erkannt . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Therapien für verschiedene Krebsarten eingesetzt werden könnten.

Antimikrobielle Anwendungen

Isoxazol-Verbindungen haben antimikrobielle Aktivität gezeigt . Dies deutet darauf hin, dass sie bei der Entwicklung von Medikamenten zur Bekämpfung verschiedener Arten von mikrobiellen Infektionen eingesetzt werden könnten.

Antiviren-Anwendungen

Isoxazol-Derivate haben antivirale Eigenschaften gezeigt . Dies deutet darauf hin, dass sie bei der Entwicklung neuer antiviraler Medikamente eingesetzt werden könnten.

Antiepileptische Anwendungen

Isoxazol-Verbindungen wurden als Antiepileptika erkannt . Dies deutet darauf hin, dass sie bei der Entwicklung von Medikamenten zur Vorbeugung oder Reduzierung der Schwere von epileptischen Anfällen oder anderen Krämpfen eingesetzt werden könnten.

Antidepressiva-Anwendungen

Isoxazol-Derivate haben antidepressive Eigenschaften gezeigt . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Therapien für Depressionen eingesetzt werden könnten.

Wirkmechanismus

Target of Action

5-Methylisoxazole is a five-membered heterocyclic pharmacophore that is widely used in drug discovery research .

Mode of Action

It is known that functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity

Biochemical Pathways

It is known that isoxazole and its derivatives have a broad spectrum of pharmacological properties

Pharmacokinetics

It is known that similar compounds, such as zonampanel, an α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptor antagonist, are predominantly excreted in the urine unchanged

Action Environment

It is known that the presence of certain solvents can modulate the competition between amide-containing isoxazole compounds

Safety and Hazards

5-Methylisoxazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Zukünftige Richtungen

The isoxazole nucleus, including 5-Methylisoxazole, has shown a wide spectrum of biological activities and therapeutic potential. Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a roadmap for the development of more potent and specific analogs of isoxazole-based compounds for various biological targets .

Eigenschaften

IUPAC Name |

5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c1-4-2-3-5-6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQOIYCTCOEHGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

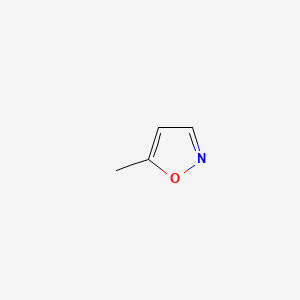

CC1=CC=NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064000 | |

| Record name | Isoxazole, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5765-44-6 | |

| Record name | 5-Methylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5765-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylisoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005765446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylisoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoxazole, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoxazole, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLISOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC2P4IBF1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

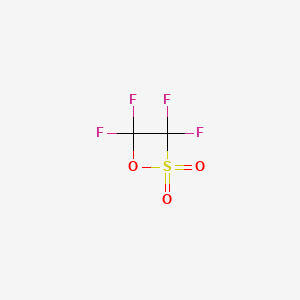

Q1: What is the molecular formula and weight of 5-methylisoxazole?

A1: The molecular formula of 5-methylisoxazole is C4H5NO, and its molecular weight is 83.09 g/mol.

Q2: Are there any spectroscopic data available for 5-methylisoxazole and its derivatives?

A2: Yes, research articles report using techniques like IR and 1H NMR to confirm the structures of newly synthesized 5-methylisoxazole derivatives []. X-ray crystallography has also been employed to determine the structure of specific derivatives like N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine [].

Q3: What happens when 5-methylisoxazole undergoes thermal decomposition?

A3: Studies using shock tubes have revealed that the primary products of 5-methylisoxazole thermal decomposition are propionitrile and carbon monoxide. Other byproducts include ethane, methane, acetonitrile, and hydrogen cyanide. Interestingly, the presence of toluene doesn't impact the concentrations of propionitrile and acetonitrile, suggesting a lack of radical chain reactions in their formation [].

Q4: What is the main biological target of the drug Leflunomide?

A4: Leflunomide, a derivative of 5-methylisoxazole-4-carboxamide, primarily targets dihydroorotate dehydrogenase (DHODH) []. This enzyme plays a crucial role in pyrimidine synthesis, and its inhibition is thought to be the primary mechanism behind Leflunomide's effects.

Q5: What are the concerns related to Leflunomide's metabolism?

A5: Two major concerns revolve around Leflunomide's metabolic pathway: potential liver toxicity and teratogenicity. These adverse effects are suspected to be linked to the cleavage of the N-O bond within the isoxazole ring during its conversion to the active metabolite, teriflunomide [].

Q6: Are there alternative scaffolds to the 5-methylisoxazole-4-carboxamide core of Leflunomide being explored?

A6: Yes, researchers are investigating the 5-methylisoxazole-3-carboxamide scaffold as a potentially safer alternative to Leflunomide's core structure []. Studies on a specific compound, UTL-5b, based on this scaffold, showed that it doesn't undergo N-O bond cleavage during metabolism and exhibits a lower acute toxicity profile compared to Leflunomide and teriflunomide [].

Q7: What are the pharmacological effects of 5-methylisoxazole-3-carboxamide derivatives?

A7: Research indicates that these compounds, specifically UTL-5b, maintain significant pharmacological activities despite their structural difference from Leflunomide. They exhibit anti-inflammatory and antiarthritic effects, and some even show a potential for liver protection, unlike Leflunomide, which carries a risk of liver toxicity [].

Q8: How does 5-methylisoxazole relate to the function of AMPA receptors?

A8: The compound α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) is a key excitatory neurotransmitter in the brain and acts on AMPA receptors. Several studies investigated the role of 5-methylisoxazole derivatives, particularly as antagonists of AMPA receptors. These antagonists show potential in modulating AMPA receptor activity, suggesting possible therapeutic avenues for conditions involving glutamate excitotoxicity [, , , , , , , , ].

Q9: How do agonists of metabotropic glutamate receptors (mGluRs) influence APP processing?

A9: Research shows that activating mGluRs in rat brain cortical and hippocampal slices leads to an increase in the release of soluble amyloid precursor protein derivatives (APPs) []. This effect is mediated through protein kinase C (PKC)-dependent mechanisms.

Q10: What is the role of AMPA receptors in the control of growth hormone (GH) secretion?

A10: Studies on rats revealed that AMPA receptors play a stimulatory role in GH secretion throughout their lifespan []. This effect involves nitric oxide synthesis during the prepubertal stage and impacts pulsatile GH secretion in adulthood [].

Q11: How do serotonin receptors interact with AMPA receptors in the context of GH secretion?

A11: Research indicates that stimulating serotonin receptors, specifically 5-HT1 and 5-HT2 receptors, using specific agonists can inhibit the AMPA-stimulated GH secretion in prepubertal male rats []. Conversely, activating 5-HT3 receptors enhances the effect of AMPA on GH secretion [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-Dioxabicyclo[3.1.0]hexane](/img/structure/B1293499.png)